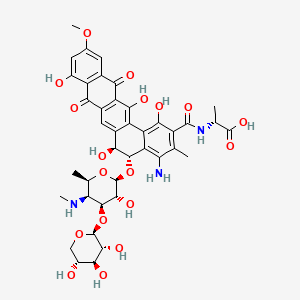
4-Aminopradimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopradimicin A: is a derivative of pradimicin, a class of antibiotics known for their broad-spectrum antifungal properties. Pradimicins are characterized by their unique structure, which includes a dihydrobenzo[a]naphthacenequinone core. These compounds have shown significant potential in treating various fungal infections and have been the subject of extensive research due to their unique mechanism of action and broad-spectrum activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopradimicin A typically involves multiple steps, starting from the basic pradimicin structureThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The process may also involve the use of biocatalysts to enhance the efficiency of specific reaction steps .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopradimicin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone core, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Amino groups can be introduced or modified through substitution reactions, often using halogenated intermediates
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and nucleophilic reagents are commonly employed under controlled conditions to achieve the desired substitutions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce different hydroquinone forms. Substitution reactions typically result in modified pradimicin derivatives with altered biological activities .
Scientific Research Applications
4-Aminopradimicin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pradimicin derivatives.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored as a potential therapeutic agent for various fungal diseases, including those caused by Candida and Aspergillus species.
Industry: Utilized in the development of new antifungal drugs and as a lead compound for further drug development
Mechanism of Action
The mechanism of action of 4-Aminopradimicin A involves its specific binding to terminal D-mannosides on the cell wall of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. This disruption results in the leakage of cellular contents and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Pradimicin B: Another pradimicin derivative with similar antifungal properties but different structural modifications.
Benanomicin: A related compound with a similar mechanism of action but distinct structural features.
4-Aminoquinolines: Compounds like chloroquine and amodiaquine, which have different therapeutic applications but share the amino group at the 4-position
Uniqueness: 4-Aminopradimicin A is unique due to its specific mechanism of action involving the formation of a ternary complex with D-mannosides and calcium. This unique binding mode distinguishes it from other antifungal agents and contributes to its broad-spectrum activity .
Properties
CAS No. |
153619-31-9 |
|---|---|
Molecular Formula |
C40H45N3O18 |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-4-amino-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H45N3O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9,41H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
MJWIFCSOCJZNLP-KOIICSSNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















